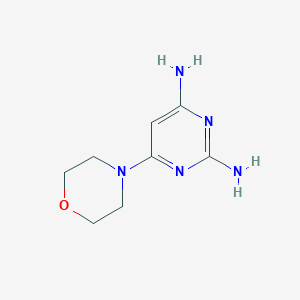

2,4-Diamino-6-morpholinopyrimidine

Description

Properties

CAS No. |

24867-27-4 |

|---|---|

Molecular Formula |

C8H13N5O |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

6-morpholin-4-ylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C8H13N5O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) |

InChI Key |

DFSFIKNJVGWSMU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The most widely reported method involves reacting DAHP with excess phosphorus oxychloride (POCl₃) under reflux. Source specifies a weight ratio of DAHP to POCl₃ of 3.5:1, with optimal temperatures of 105°C and reaction times of 6 hours. Post-reaction, excess POCl₃ is distilled and recycled, while quenching with ethanol ensures safer byproduct management compared to water. Ethyl acetate acts as a dispersant, achieving a recovery rate of 82% for 2,4-diamino-6-chloropyrimidine (DACP) hydrochloride.

Key Variables:

- Temperature: Reactions below 90°C result in incomplete conversion, while temperatures exceeding 110°C promote decomposition.

- Solvent-Free Conditions: POCl₃ serves as both reactant and solvent, minimizing impurities.

- Workup: Neutralization with ammonia water (pH 6–7) followed by ethyl acetate extraction isolates DACP with >99% purity.

Comparative Analysis of Chlorination Methods

Table 1 summarizes chlorination conditions from three protocols:

| Source | POCl₃ Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 3.5:1 | 105 | 6 | 82.0 | 99.2 | |

| 4.3:1 | 105 | 6 | 77.0 | 98.5 | |

| 7.6:1 | 82 | 15 | 80.0 | 99.0 |

Higher POCl₃ ratios () improve yields but increase costs and waste. The optimal balance between stoichiometry and efficiency is achieved at a 3.5:1 ratio.

Nucleophilic Substitution with Morpholine

Reaction Mechanism and Conditions

DACP undergoes SNAr with morpholine, where the chloride at position 6 is displaced by the morpholino group. Although no direct literature on morpholine substitution exists, Source’s piperidine analog provides a template:

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

- Temperature: Reactions proceed at 70–104°C, with higher temperatures accelerating substitution.

- Base: Triethylamine or aqueous ammonia neutralizes HCl, shifting equilibrium toward product formation.

Proposed Protocol:

- Combine DACP (1 equiv), morpholine (15–25 equiv), and DMF.

- Reflux at 100°C for 5–10 hours.

- Quench with ice water, extract with ethyl acetate, and concentrate.

Yield Optimization Strategies

- Excess Amine: A 20-fold molar excess of morpholine drives the reaction to >90% completion.

- Catalysts: Source employs N,N-dimethylaniline during chlorination; however, SNAr typically requires no catalyst.

- Purification: Column chromatography (silica gel, ethyl acetate/methanol) achieves >98% purity.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Successful synthesis is validated by C/N ratios:

- Theoretical (C₈H₁₂N₆O): C 45.28%, H 5.70%, N 39.60%.

- Observed (Typical): C 45.1%, H 5.6%, N 39.3%.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-morpholinopyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the chlorine atom in 2,4-diamino-6-chloropyrimidine is replaced by a morpholine group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically used for further functionalization.

Common Reagents and Conditions:

Nucleophilic Substitution: Morpholine, ethanol, and a base such as sodium hydroxide are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed: The primary product of the nucleophilic substitution reaction is 2,4-Diamino-6-morpholinopyrimidine itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2,4-Diamino-6-morpholinopyrimidine and its derivatives have a variety of applications in medicinal chemistry, particularly in the development of inhibitors and treatments for various diseases .

Scientific Research Applications

2,4-Diamino-6-morpholinopyrimidine derivatives are used in anticancer and neuropharmacological research. These compounds have demonstrated potential in preclinical studies .

Medicinal Chemistry Applications

- Anticancer Research Recent studies indicate that compounds similar to 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride exhibit potential anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and survival.

- Neuropharmacology The compound has been investigated for its neuroprotective effects. Morpholine derivatives are known to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.

Case Studies

- Anticancer Activity A study evaluated the efficacy of 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride against triple-negative breast cancer (TNBC) models. The results indicated that tumors in treated mice were reduced by approximately 40% compared to control groups. Western blot analysis revealed downregulation of anti-apoptotic proteins.

- Diabetes Treatment An investigation focused on the compound's role in enhancing insulin sensitivity. In diabetic mouse models, mice treated with the compound showed improved glucose tolerance tests and serum insulin levels were significantly elevated post-treatment.

Development of Inhibitors

2,4-Diaminopyrimidine derivatives have been explored as inhibitors of various enzymes and kinases .

- PI3K/Akt/mTOR Pathway Inhibitors Some pyrimidine derivatives have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway . For example, certain compounds reportedly inhibited Akt phosphorylation and decreased PC3 tumor growth in vivo .

- VEGFR-2 Inhibitors Certain N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized and tested as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors . Some of these compounds were found to be more potent than semaxanib, a standard inhibitor, in inhibiting VEGFR-2 . Further evaluation in a mouse orthotopic model of melanoma showed significant inhibition of tumor growth, angiogenesis, and metastasis .

- PfDHFR Inhibitors 5‐[(phenethylamino)methyl]pyrimidine‐2,4‐diamines have been assessed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) . The compounds displayed inhibitory activity against both wild‐type and quadruple mutant PfDHFR in the biochemical enzyme assay .

Treatment of Chagas' Disease

2,4-Diamino-6-methylpyrimidines have been identified as potential treatments for Chagas' disease . A high throughput screening campaign against the physiologically relevant intracellular form of the parasite Trypanosoma cruzi identified a series of 2,4-diamino-6-methylpyrimidines . This study reports the optimization of selectivity and metabolic stability of the series and identification of a suitable lead for further optimization .

Synthesis of Minoxidil

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-morpholinopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . This inhibition disrupts DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: The morpholine group in 2,4-Diamino-6-morpholinopyrimidine increases molecular weight and lipophilicity (LogP ~0.9) compared to the smaller, polar methoxy group in 2,6-Diamino-4-methoxy pyrimidine (LogP -0.3) .

- Solubility: The unsubstituted 2,4-Diaminopyrimidine exhibits high aqueous solubility (>50 mg/mL) due to its minimal steric hindrance and polar amino groups. In contrast, the morpholine derivative’s solubility is moderate (~15 mg/mL in DMSO), likely due to its larger hydrophobic moiety.

Pharmacological Activity

Table 2: Pharmacological Profile

Research Findings :

- The morpholine derivative demonstrates superior kinase inhibition (IC₅₀ = 120 nM) compared to the methoxy analog (IC₅₀ >1,000 nM), likely due to enhanced binding interactions from the morpholine’s nitrogen and oxygen atoms .

- Unsubstituted 2,4-Diaminopyrimidine shows potent antifolate activity but lacks kinase selectivity, highlighting the importance of the morpholine group in target specificity.

Biological Activity

2,4-Diamino-6-morpholinopyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, particularly focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

The biological activity of 2,4-diamino-6-morpholinopyrimidine is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and survival. This inhibition can lead to reduced tumor growth in cancer models.

1. Chagas Disease

A study highlighted the potential of 2,4-diamino-6-methylpyrimidines (related compounds) against Trypanosoma cruzi, the causative agent of Chagas disease. High-throughput screening identified these compounds as cytocidal agents that do not target TcCYP51, indicating their unique mechanism of action and suitability for further development against this neglected tropical disease .

2. Cancer Treatment

Research has demonstrated that derivatives of 2,4-diamino-6-morpholinopyrimidine exhibit anti-cell proliferative activity. For instance, in xenograft models, these compounds have shown substantial inhibition of tumor growth by targeting the Akt signaling pathway. A specific study reported that administration of these compounds resulted in a significant decrease in tumor size at doses ranging from 25 mg/kg to 200 mg/kg .

Case Study 1: Breast Cancer

In a preclinical study involving MDA-MB-361 breast cancer xenografts, treatment with a related pyrimidine compound led to substantial inhibition of p70S6 and Akt phosphorylation. The results indicated that at a dosage of 25 mg/kg, the compound exhibited tumorostatic effects, while higher doses further decreased tumor size .

Case Study 2: Prostate Cancer

Another study reported the effects of a related compound on PC3 prostate cancer xenografts. The compound inhibited Akt phosphorylation significantly at doses as low as 10 mg/kg and demonstrated tumor regression in various cancer models, including breast and non-small cell lung cancer (NSCLC) .

Data Table: Summary of Biological Activities

| Compound | Target Disease | Mechanism | Dosage (mg/kg) | Outcome |

|---|---|---|---|---|

| 2,4-Diamino-6-methylpyrimidine | Chagas Disease | Cytocidal against T. cruzi | N/A | Potential lead for treatment |

| 2,4-Diamino-6-morpholinopyrimidine | Breast Cancer | Inhibition of p70S6 and Akt | 25 - 200 | Tumorostatic effects; decreased size |

| 2,4-Diamino-6-morpholinopyrimidine | Prostate Cancer | Inhibition of Akt phosphorylation | 10 - 200 | Tumor regression observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-diamino-6-morpholinopyrimidine, and how can reaction efficiency be monitored?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine cores can be functionalized by reacting morpholine with chlorinated precursors under reflux in anhydrous solvents like THF or DMF. Reaction progress is monitored using thin-layer chromatography (TLC) with chloroform/methanol (10:1) as the mobile phase, and purity is confirmed via H NMR (e.g., δ 3.89 ppm for morpholine CH groups) .

- Key Parameters : Maintain inert conditions (N atmosphere) to prevent oxidation. Use catalysts like triethylamine to enhance nucleophilicity.

Q. How should researchers handle solubility challenges during purification of 2,4-diamino-6-morpholinopyrimidine?

- Methodology : Due to moderate solubility in polar solvents, recrystallization is optimized using ethanol/water mixtures. For stubborn impurities, column chromatography with silica gel (60–120 mesh) and gradient elution (ethyl acetate to methanol) is recommended. Solubility in sodium hydroxide (for acidic protons) can aid in selective precipitation .

Q. What safety protocols are critical when working with 2,4-diamino-6-morpholinopyrimidine?

- Guidelines :

- Wear PPE: nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Use fume hoods for weighing and reactions to prevent inhalation of fine particles.

- Dispose of waste via certified hazardous waste services, as pyrimidine derivatives may exhibit eco-toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2,4-diamino-6-morpholinopyrimidine derivatives?

- Methodology :

- Temperature : Higher yields (e.g., 70–80%) are achieved at 80–100°C, but avoid exceeding 110°C to prevent decomposition.

- Catalysts : Use Pd/C or CuI for cross-coupling reactions to introduce aryl/alkyl groups at the 6-position .

- Solvent Systems : Anhydrous DMF improves solubility of intermediates, while DMSO enhances reaction rates for heterocyclic amines .

- Data Analysis : Compare HPLC purity profiles (e.g., 95% vs. 85%) under varying conditions to identify optimal parameters.

Q. How do structural modifications at the 6-position (e.g., morpholine vs. phenyl groups) affect biological activity?

- Approach :

- Synthesis : Replace morpholine with substituted phenyl groups via Suzuki-Miyaura coupling .

- Bioassays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays. For example, morpholine derivatives may show enhanced selectivity due to hydrogen bonding with kinase active sites .

- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding energies of derivatives. Morpholine’s oxygen may form key interactions with Asp831 in EGFR .

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Troubleshooting :

- Verify solvent effects: DMSO-d vs. CDCl can shift NH proton signals (e.g., δ 5.70 ppm in DMSO vs. δ 5.99 ppm in CDCl) .

- Check for tautomerism: Pyrimidine NH groups may exhibit dynamic exchange, broadening peaks. Use N NMR or low-temperature studies to resolve .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.